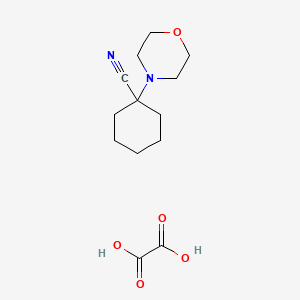

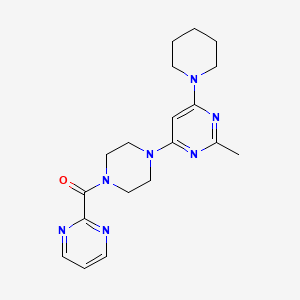

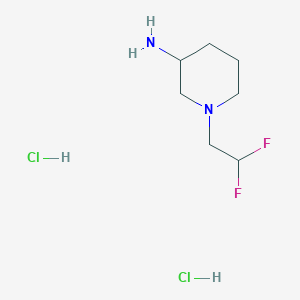

![molecular formula C7H8N2O2 B2589800 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid CAS No. 1367732-31-7](/img/structure/B2589800.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid” is a type of imidazole derivative . It is a solid substance and its molecular weight is 108.14 .

Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis

While specific chemical reactions involving “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid” were not found in the search results, it is known that imidazole derivatives can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 108.14 . The InChI code for this compound is 1S/C6H8N2/c1-2-6-7-3-5-8 (6)4-1/h3,5H,1-2,4H2 .科学的研究の応用

Electrochemical Properties for Fuel Cells and Batteries

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reveals a unique envelope conformation of the pyrrolidine ring. This conformation contributes to the relief of torsion tension. Notably, the fused ring system provides stability to the -C atom attached to the non-bridging N atom of the imidazole ring. This stability is of interest in the context of electrochemical properties, particularly as electrolytes for fuel cells and batteries .

Ionic Liquids

Ionic liquids have gained prominence in material science due to their tunable properties. These versatile compounds find applications in diverse areas, including carbon dioxide capture, fuel cells, and nanoparticle stabilization. Imidazolium derivatives, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, play a crucial role in this field. Understanding their crystal structure aids in designing novel cation moieties for ionic liquid formulations .

AML-Leukemia Treatment

Members of the 6,7-dihydro-5H-pyrrolo imidazole fragment class have been explored for their potential as lead compounds in treating acute myeloid leukemia (AML). These compounds exhibit dissociation constants below 10 nM and demonstrate micromolar cellular activity against AML-leukemia cell lines .

Functionalization of Derivatives

Starting from readily available amino carbonyl compounds, the Marckwald reaction has been employed to synthesize 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. Further reactions with various electrophiles yield previously unknown functionalized derivatives. Notably, C-silylated derivatives can be obtained through a reaction with silylcarbene intermediates .

Material Science and Nanotechnology

Given its unique structure, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole holds promise in material science and nanotechnology. Researchers explore its properties for applications such as molecular recognition, self-assembly, and surface modification .

Chemical Synthesis and Process Development

The compound’s two-step synthesis allows for high product yields, making it suitable for large-scale production. Researchers continue to investigate its reactivity and further reactions to unlock novel derivatives with potential applications in various chemical processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-1-2-6-8-3-4-9(5)6/h3-5H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZXVRKUFXOFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=CN2C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

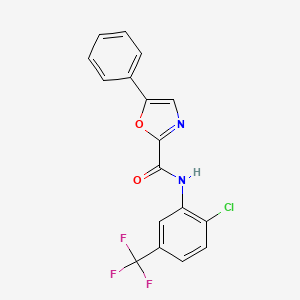

![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)

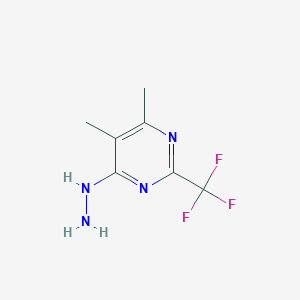

![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)